Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a chemical compound with a fascinating structure. It belongs to the benzofuran class, which has gained attention due to its diverse biological and pharmacological applications . The compound’s unique features make it an attractive candidate for drug discovery, particularly in the search for efficient antimicrobial agents.
Preparation Methods
Synthetic Routes:
The synthetic preparation of Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves several steps. While specific literature references are scarce, we can infer a plausible synthetic route based on related compounds. One possible approach includes the following steps:
Benzofuran Synthesis: Start with the synthesis of the benzofuran ring, which can be achieved through cyclization reactions involving appropriate precursors.
Acetylation: Introduce the acetyl group at the 3-position of the benzofuran ring.
Amination: Aminate the acetylated benzofuran using an appropriate amine source.
Esterification: Finally, esterify the amino group with methanol to obtain this compound.
Industrial Production:
Unfortunately, information on industrial-scale production methods is limited. research efforts continue to explore efficient and scalable routes for its synthesis.
Chemical Reactions Analysis
Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate likely undergoes various chemical reactions:
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Substitution Reactions: The benzofuran ring can participate in substitution reactions, leading to diverse derivatives.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are commonly employed.
Major Products: These reactions yield various derivatives, each with distinct properties.
Scientific Research Applications
Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate finds applications in:
Medicine: Its potential as an antimicrobial agent makes it relevant for treating microbial diseases.
Chemistry: Researchers explore its reactivity and design derivatives for specific purposes.
Biology: Investigate its effects on cellular processes and biological systems.
Industry: Possible applications in drug development and other fields.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, affecting cellular processes. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate stands out due to its benzofuran scaffold. Similar compounds may include other benzofuran derivatives, but each possesses unique features.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 4-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17NO4/c1-12-3-8-16-14(11-24-17(16)9-12)10-18(21)20-15-6-4-13(5-7-15)19(22)23-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
JURGZTFRFJAUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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